molecular formula C21H21F3N2O3S B2358562 N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 431985-56-7

N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No. B2358562
CAS RN: 431985-56-7
M. Wt: 438.47
InChI Key: METUHVZBHMZGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C21H21F3N2O3S and its molecular weight is 438.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antimicrobial Activity

Benzothiazinone acetamides have been synthesized and evaluated for their antifungal activity against pathogens like Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur, showing appreciable activity in some compounds. This suggests potential applications in developing antifungal agents (Gupta & Wagh, 2006). Furthermore, novel diphenylamine derivatives of acetamide have been synthesized and shown significant antimicrobial as well as antifungal activity, indicating the versatility of acetamide derivatives in antimicrobial applications (Kumar & Mishra, 2015).

Anticancer Activity

Research on benzothiazole derivatives has also included the synthesis and evaluation of their antitumor activities. For example, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems have shown considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of such compounds in oncology (Yurttaş et al., 2015).

Antioxidant and Anti-inflammatory Properties

Compounds with benzothiazinone structure have been investigated for their antioxidant activities, with some demonstrating moderate to significant radical scavenging activity. This suggests their potential use in designing molecules with antioxidant properties (Ahmad et al., 2012). Additionally, benzothiazole/benzoxazole derivatives have shown in vitro and in vivo anti-inflammatory activities, providing a basis for developing new anti-inflammatory drugs (Tariq et al., 2018).

Photovoltaic and Photochemical Applications

Investigations into benzothiazolinone acetamide analogs have included their spectroscopic studies, ligand-protein interactions, and photovoltaic efficiency modeling. These studies have shown good light harvesting efficiency and potential applications in dye-sensitized solar cells (DSSCs), indicating the role of such compounds in renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name

N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O3S/c1-2-3-10-29-16-7-5-4-6-14(16)25-19(27)12-18-20(28)26-15-11-13(21(22,23)24)8-9-17(15)30-18/h4-9,11,18H,2-3,10,12H2,1H3,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METUHVZBHMZGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.